(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by bromination to introduce the bromo group. The next step involves the formation of the ethoxy-hydroxyphenyl moiety, which is then coupled with the imidazo[4,5-b]pyridine core through a condensation reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with (E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile.
1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester: Another plasticizer with similar applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for the development of new compounds with diverse biological and industrial applications.
Properties
IUPAC Name |
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2/c1-2-24-15-6-10(3-4-14(15)23)5-11(8-19)16-21-13-7-12(18)9-20-17(13)22-16/h3-7,9,23H,2H2,1H3,(H,20,21,22)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPCIEVLGPYMMW-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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